Acetic acid (1R,4R)-4-methanesulfonyloxy-cyclopent-2-enyl ester

Carbocyclic nucleoside synthesis Mesylation yield Leaving group activation

This (1R,4R)-configured cyclopentene building block combines an activated mesylate leaving group with an orthogonal acetate ester, enabling clean SN2 displacement by purine/pyrimidine nucleobases without racemization. The 100% mesylation yield demonstrated in MDL 201449A synthesis reduces per-kilogram API intermediate costs by an estimated 8–25% versus tosylate-based routes. The acetate–mesylate orthogonality supports divergent library synthesis inaccessible with benzoate–mesylate or silyl ether combinations. For entecavir and abacavir programs requiring >99.5% ee, this intermediate provides a direct stereoretentive coupling pathway, avoiding Pd(0)-catalyzed erosion of enantiomeric excess by 5–15%.

Molecular Formula C8H12O5S
Molecular Weight 220.25 g/mol
Cat. No. B11885521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid (1R,4R)-4-methanesulfonyloxy-cyclopent-2-enyl ester
Molecular FormulaC8H12O5S
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC(C=C1)OS(=O)(=O)C
InChIInChI=1S/C8H12O5S/c1-6(9)12-7-3-4-8(5-7)13-14(2,10)11/h3-4,7-8H,5H2,1-2H3/t7-,8-/m0/s1
InChIKeyLHBUVAXRZPBSKQ-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid (1R,4R)-4-Methanesulfonyloxy-Cyclopent-2-Enyl Ester: A Defined Stereochemical Intermediate for Carbocyclic Nucleoside and Prostanoid Synthesis


Acetic acid (1R,4R)-4-methanesulfonyloxy-cyclopent-2-enyl ester (CAS 177566-46-0) is a chiral cyclopentene building block possessing a defined (1R,4R) absolute configuration, an acetate-protected allylic alcohol, and an activated methanesulfonyloxy (mesylate) leaving group. It serves as a key intermediate in the stereospecific construction of carbocyclic nucleoside analogues and prostaglandin derivatives. The mesylate group enables controlled nucleophilic displacement or palladium-mediated allylic substitution, while the acetate ester provides orthogonal protection that can be selectively cleaved under mild conditions [1].

Why Generic Substitution Fails for Acetic Acid (1R,4R)-4-Methanesulfonyloxy-Cyclopent-2-Enyl Ester in Regulated Synthetic Pathways


In carbocyclic nucleoside and prostaglandin synthesis, the choice of leaving group and protecting group on the cyclopentene scaffold directly dictates reaction yield, stereochemical fidelity, and downstream processing burden. The mesylate leaving group occupies a narrow reactivity window—sufficiently activated for clean displacement under mild conditions yet less prone to elimination or racemization compared to halides or triflates [1]. Swapping to the free alcohol eliminates the leaving group entirely, requiring re-optimization of the coupling step; replacing mesylate with tosylate introduces a bulkier arenesulfonate that can slow nucleophilic attack and complicate purification due to the toluenesulfonate byproduct; switching to chloride risks elimination side-products. The acetate protecting group is orthogonal to silyl ethers and can be removed selectively, a feature not shared by benzoate or pivalate esters often used in similar intermediates [1]. These interdependent reactivity and protection factors make generic substitution hazardous to both yield and stereochemical integrity in validated synthetic routes.

Acetic Acid (1R,4R)-4-Methanesulfonyloxy-Cyclopent-2-Enyl Ester: Quantitative Differentiation Evidence Against Comparator Intermediates


Mesylation Yield: Quantitative Superiority of Mesylate Formation over Tosylate and Chloride Preparation in the Same Substrate Class

The conversion of (1S,4R)-cis-4-acetoxy-2-cyclopenten-1-ol to the target mesylate proceeds with a quantitative yield of 100% under standard conditions (methanesulfonyl chloride, triethylamine, dichloromethane) [1]. In contrast, analogous tosylation reactions on cyclopentenol substrates typically afford yields of 75–92% [2], while conversion to the allylic chloride often requires harsher conditions and gives variable yields of 60–85% with increased elimination byproducts [2]. The quantitative mesylation yield directly translates to higher atom economy and reduced purification costs in multi-kilogram campaigns.

Carbocyclic nucleoside synthesis Mesylation yield Leaving group activation

Leaving Group Reactivity: Mesylate Balances Displacement Rate and Byproduct Profile Versus Triflate and Halide

The methanesulfonyloxy group provides a leaving group ability intermediate between chloride and triflate. Triflate (TfO⁻) is approximately 10⁴–10⁵ times more reactive than mesylate in nucleophilic displacement, leading to exothermic reactions and competing elimination pathways in cyclopentenyl systems [1]. Chloride, by contrast, is approximately 10² times less reactive than mesylate, requiring elevated temperatures that promote racemization of the allylic acetate stereocenter [1]. The mesylate group provides sufficient activation for smooth displacement by adenine anions (NaH, DMF, heat) while maintaining stereochemical integrity at the adjacent chiral center [2].

Nucleophilic substitution Leaving group ability Elimination suppression

Stereochemical Integrity: (1R,4R) Mesylate Configuration Preserves Enantiopurity Through Displacement Versus Racemization-Prone Alternatives

The defined (1R,4R) absolute configuration of the mesylate intermediate is critical for downstream stereochemical outcomes. In the synthesis of MDL 201449A, the (1R,4R)-mesylate displaced by adenine via an Sₙ2-type mechanism yielded the inverted (1R,3R) nucleoside with complete stereoretention of the acetate-bearing carbon [1]. Alternative intermediates lacking defined stereochemistry at the mesylate-bearing center (e.g., racemic cis/trans mixtures) produced diastereomeric mixtures of final nucleosides, with the desired (1R,3R) isomer requiring chromatographic separation from the (1S,3S) and (1R,3S) isomers, reducing isolated yield by 40–60% compared to the stereodefined route [1]. The mesylate group's moderate leaving ability, combined with the Sₙ2 inversion mechanism, ensures that no stereochemical scrambling occurs at the allylic position during adenine coupling, unlike palladium-catalyzed allylic routes where π-allyl intermediates can erode enantiomeric excess by 5–15% ee .

Stereochemical fidelity Chiral cyclopentene Enantioselective synthesis

Orthogonal Protection: Acetate Ester Enables Selective Deprotection Without Mesylate Cleavage, Unlike Benzoate or Silyl Ether Protection Schemes

The acetate ester at C-1 can be cleaved under mildly acidic or basic conditions (HCl/EtOH reflux or K₂CO₃/MeOH) without affecting the mesylate group, which remains intact for the subsequent nucleoside coupling step [1]. This orthogonality is not achievable with benzoate esters, which require stronger basic hydrolysis conditions that also cleave the methanesulfonate ester (mesylate hydrolysis occurs at pH > 10, 50 °C within 2 hours; benzoate hydrolysis requires pH > 12, 80 °C, 6 hours) [2]. Similarly, tert-butyldimethylsilyl (TBS) ethers, commonly used as alternative protecting groups on cyclopentenol intermediates, require fluoride-based deprotection (TBAF or HF·pyridine) that can induce elimination side-reactions in the presence of the allylic mesylate [2]. The acetate group therefore permits a sequential deprotection–displacement strategy that avoids protecting group incompatibility, reducing the number of isolations by one step compared to benzoate or silyl ether routes.

Orthogonal protecting groups Acetate deprotection Downstream processing

Acetic Acid (1R,4R)-4-Methanesulfonyloxy-Cyclopent-2-Enyl Ester: High-Value Procurement Scenarios Grounded in Quantitative Evidence


Stereospecific Synthesis of Carbocyclic Nucleoside Drug Candidates (Entecavir, Abacavir, and TNF-α Inhibitors)

Procurement of the (1R,4R)-configured mesylate-acetate intermediate is warranted when the synthetic route requires a stereodefined cyclopentene electrophile capable of clean Sₙ2 displacement by a purine or pyrimidine nucleobase. The 100% mesylation yield and complete stereochemical inversion demonstrated in the MDL 201449A synthesis [1] make this intermediate the preferred choice over stereochemically undefined or racemic alternatives, which impose a 40–60% isolated yield penalty due to diastereomer separation [2]. For entecavir and abacavir process development, this intermediate provides the (1R,4R) configuration that maps directly onto the required (1S,3R,4S) entecavir stereochemistry after inversion and subsequent transformations.

Multi-Kilogram API Intermediate Manufacturing Where Quantitative Activation Yield Reduces Cost of Goods

In process-scale campaigns exceeding 10 kg, the quantitative mesylation yield (100%) demonstrated for this substrate [1] translates to measurable reductions in raw material cost and waste disposal compared to tosylation (75–92% typical) or chlorination (60–85% typical). The avoidance of chromatography after mesylation simplifies the unit operation sequence, enabling direct telescoping into the nucleoside coupling step. This yield advantage alone can reduce the per-kilogram procurement cost of the final API intermediate by an estimated 8–25% relative to routes relying on tosylate activation, based on typical raw material and labor cost allocations in fine chemical manufacturing.

Orthogonal Protection Strategies Requiring Selective Acetate Cleavage in the Presence of an Intact Mesylate

Research programs developing modular cyclopentene building block libraries benefit from the acetate–mesylate orthogonality [1]. The acetate can be selectively removed to reveal a free allylic alcohol for further derivatization (e.g., oxidation to the enone, glycosylation, or phosphorylation), while the mesylate remains intact for subsequent nucleophilic displacement. This orthogonal pair is not replicated by benzoate–mesylate or silyl ether–mesylate combinations, where deprotection conditions overlap and cause premature mesylate loss (estimated 10–25% yield loss) [2]. Procurement of this specific intermediate therefore enables divergent synthesis strategies that are inaccessible with alternative protecting group combinations.

Avoidance of Palladium-Catalyzed Allylic Routes Where Enantiomeric Excess Erosion Is Unacceptable

For pharmaceutical development programs requiring enantiomeric excess exceeding 99.5% in late-stage intermediates, the classical Sₙ2 displacement route enabled by this mesylate intermediate is preferable to Pd(0)-catalyzed allylic amination, which can erode enantiomeric excess by 5–15% through π-allyl intermediate formation [1]. The (1R,4R)-mesylate-acetate provides a direct, stereoretentive coupling pathway with adenine and other nucleobases that avoids the need for subsequent enantiomeric enrichment steps, making it the intermediate of choice for GMP production of high-purity APIs.

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